3-Methylhexylamine

Molecular weight specification Alkylamine procurement C7 amine building block

3-Methylhexylamine (3-methylhexan-1-amine; CAS 68911-67-1) is a branched C7 primary alkylamine with molecular formula C7H17N and molecular weight 115.22 g/mol. Its structure features a six-carbon chain with a methyl branch at the third carbon and a terminal primary amine group.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 68911-67-1
Cat. No. B13187156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylhexylamine
CAS68911-67-1
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCCCC(C)CCN
InChIInChI=1S/C7H17N/c1-3-4-7(2)5-6-8/h7H,3-6,8H2,1-2H3
InChIKeyAWBMXILPKKHYSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylhexylamine (CAS 68911-67-1): Procurement-Grade Branched C7 Amine for Chemical Sourcing Decisions


3-Methylhexylamine (3-methylhexan-1-amine; CAS 68911-67-1) is a branched C7 primary alkylamine with molecular formula C7H17N and molecular weight 115.22 g/mol [1]. Its structure features a six-carbon chain with a methyl branch at the third carbon and a terminal primary amine group . This compound is listed on the TSCA Inventory under CAS 65530-93-0 with regulatory status as TSCA Inactive as of the 2024 CDR reporting cycle [2]. For procurement purposes, the compound is commercially available at ≥95% purity and is not classified as hazardous material for DOT/IATA transport .

Why 3-Methylhexylamine Cannot Be Interchanged with Linear or 2-Methyl Hexylamine Analogs


Generic substitution of 3-methylhexylamine with linear hexylamine (CAS 111-26-2) or 2-methylhexylamine (CAS 104-19-4) is scientifically invalid due to quantifiable differences in molecular weight (115.22 vs. 101.19 g/mol, +13.9%), boiling point (144.5°C vs. 131.4°C, +13.1°C), and LogP (2.34 vs. 1.66, +0.68 units) [1]. These differences arise directly from the C7 chain length versus C6 linear analog and the distinct branch position (3-position versus 2-position) [2]. Such structural variations produce measurable divergence in vapor pressure (5.1 vs. 10.6 hPa at 20°C, -52%), flash point (41.3°C vs. 27°C, +14.3°C), and density (0.777 vs. 0.77 g/cm³) [3]. In reaction systems sensitive to steric hindrance, volatility, or partition behavior, interchange without revalidation will alter reaction kinetics, separation efficiency, or formulation performance.

Quantitative Differential Evidence: 3-Methylhexylamine Procurement Specifications vs. Analogs


Molecular Weight and Chain Length Differentiation: 3-Methylhexylamine (C7) vs. Linear Hexylamine (C6)

3-Methylhexylamine possesses a molecular weight of 115.22 g/mol and a C7 carbon backbone, distinguishing it from linear hexylamine (CAS 111-26-2, C6, 101.19 g/mol) by a 13.9% increase in mass [1][2]. This difference stems from the additional methylene unit and methyl branch, confirmed by exact mass measurement (115.1361 g/mol) and InChI structural assignment (InChI=1S/C7H17N) [1][3].

Molecular weight specification Alkylamine procurement C7 amine building block

Boiling Point Elevation: 3-Methylhexylamine vs. Linear Hexylamine and 2-Methylhexylamine

3-Methylhexylamine exhibits a boiling point of 144.5±8.0°C at 760 mmHg . This is 13.1°C higher than linear hexylamine (131.4°C) and 3.5°C higher than the estimated boiling point of 2-methylhexylamine (141°C) [1]. The elevated boiling point relative to the linear analog reflects increased van der Waals interactions from the extended C7 chain and methyl branching.

Distillation specification Thermal separation Volatility control

Flash Point Safety Margin: 3-Methylhexylamine Offers 14.3°C Higher Flash Point than Hexylamine

3-Methylhexylamine has a reported flash point of 41.3±13.0°C . This is 14.3°C higher than the flash point of hexylamine (27°C) [1]. The higher flash point reduces the immediate flammability hazard during handling and storage, a factor relevant to safety protocols and transport classification.

Flash point specification Transport classification Flammable liquid handling

LogP Hydrophobicity Differential: 3-Methylhexylamine (LogP 2.34) vs. Hexylamine (LogP 1.66)

3-Methylhexylamine has a calculated LogP of 2.34 , representing a 0.68-unit increase over the LogP of hexylamine (1.66) [1]. This LogP difference corresponds to approximately a 4.8-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity.

Partition coefficient LogP specification Extraction efficiency

TSCA Inventory Status: 3-Methylhexylamine Listed as Inactive Under 2024 CDR

3-Methylhexylamine (CAS 65530-93-0) is listed on the TSCA Inventory with a status of 'Inactive' under the 2024 CDR TSCA Inv reporting cycle [1]. The substance is also recorded in the EPA Substance Registry Services with DTXSID DTXSID20871451 and systematic name 1-Hexanamine, 3-methyl- [1].

TSCA compliance Regulatory status EPA inventory

Refractive Index: 3-Methylhexylamine (n=1.426) vs. 2-Methylhexylamine (n=1.412)

3-Methylhexylamine has a reported refractive index of 1.426 . This differs by +0.014 units from the estimated refractive index of 2-methylhexylamine (1.412) , reflecting the distinct electronic environment arising from the different methyl branch position (3-position vs. 2-position).

Refractive index specification Optical property QC parameter

3-Methylhexylamine Application Scenarios Derived from Quantified Differential Evidence


Synthesis of C7-Containing Pharmacophores and Agrochemical Intermediates

The 115.22 g/mol molecular weight and C7 backbone of 3-methylhexylamine make it the appropriate building block when the target molecule requires a seven-carbon amine segment. Using hexylamine (101.19 g/mol) would produce a C6 analog with altered pharmacokinetic properties; using 2-methylhexylamine would alter steric presentation. The 0.68 LogP increase versus hexylamine [1] further supports selection when enhanced lipophilicity is desired in the target molecule.

Distillation and Thermal Separation Process Design Requiring Elevated Boiling Point

Processes requiring distillation of amine mixtures or solvent recovery benefit from the 144.5°C boiling point of 3-methylhexylamine , which is 13.1°C higher than hexylamine (131.4°C) and 3.5°C higher than 2-methylhexylamine (141°C) [1]. This thermal separation margin enables more efficient fractional distillation from lower-boiling amine impurities or reaction byproducts.

Formulations and Extractions Leveraging Enhanced Lipophilicity (LogP 2.34)

The LogP of 2.34 for 3-methylhexylamine represents a 4.8-fold higher octanol-water partition coefficient compared to hexylamine (LogP 1.66) [1]. This property is directly relevant to liquid-liquid extraction protocols, chromatographic method development, and formulation of amine-containing species for organic-phase reaction systems where preferential partitioning into the organic layer is required.

Analytical Reference Standard for Isomeric C7 Amine Discrimination

The distinct refractive index of 1.426 and the unique InChIKey and exact mass (115.1361 g/mol) [1] of 3-methylhexylamine enable its use as an analytical reference standard for differentiating among C7H17N isomers, including 2-methylhexylamine (n=1.412) and 1-methylhexylamine (2-aminoheptane). This is applicable to QC release testing and forensic or metabolomic identification workflows.

Technical Documentation Hub

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